2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Catalog No.
S577977
CAS No.
2973-58-2
M.F
C8H7BrO3
M. Wt
231.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-hydroxy-4-methoxybenzaldehyde

CAS Number

2973-58-2

Product Name

2-Bromo-3-hydroxy-4-methoxybenzaldehyde

IUPAC Name

2-bromo-3-hydroxy-4-methoxybenzaldehyde

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

InChI

InChI=1S/C8H7BrO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3

InChI Key

QPDFBPIHEDAUKK-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C=O)Br)O

Synonyms

2-Bromoisovanillin; 2-Bromo-3-hydroxy-p-anisaldehyde; 2-Bromo-3-hydroxy-4-methoxybenzaldehyde; 2-Bromo-3-formyl-6-methoxyphenol; NSC 12212; NSC 139143;

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)Br)O

The exact mass of the compound 2-Bromo-3-hydroxy-4-methoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139143. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Brominated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-3-hydroxy-4-methoxybenzaldehyde (CAS 2973-58-2), commonly known as 2-bromoisovanillin, is a highly functionalized, polysubstituted benzaldehyde derivative characterized by a precise arrangement of an ortho-bromine atom, a meta-hydroxyl group, and a para-methoxy group. This specific substitution pattern makes it an indispensable building block in advanced organic synthesis, particularly for the construction of complex biaryl scaffolds, phenanthrenequinones, and morphinan alkaloids. Its baseline value for procurement lies in providing a pre-installed, highly regioselective handle (the C2-bromine) for transition-metal-catalyzed cross-couplings and intramolecular cyclizations, while the adjacent hydroxyl and methoxy groups modulate ring reactivity and solubility[1]. For industrial and laboratory buyers, it serves as a critical, non-interchangeable starting material that ensures high-fidelity regiocontrol and scalability in multi-step pharmaceutical manufacturing.

Replacing 2-bromo-3-hydroxy-4-methoxybenzaldehyde with closely related analogs, such as 5-bromoisovanillin or unbrominated isovanillin, fundamentally disrupts downstream synthetic pathways [1]. The C2-bromine is not merely a generic leaving group; it dictates the exact spatial geometry required for critical ring-closing reactions, such as intramolecular Heck or free radical cyclizations used to build tricyclic and tetracyclic cores. Using a 5-bromo isomer directs C-C bond formation to the wrong carbon, yielding 0% of the desired target scaffold. Furthermore, attempting to use unbrominated isovanillin to save upfront precursor costs requires late-stage bromination, which typically suffers from poor regioselectivity, generating complex isomeric mixtures that drastically reduce overall yield and complicate purification [2].

High-Yield Biaryl Construction via C2-Bromine Suzuki Coupling

In the synthesis of complex pharmaceutical intermediates, the C2-bromine of 2-bromo-3-hydroxy-4-methoxybenzaldehyde serves as an exceptionally reactive handle for Suzuki cross-coupling. Studies demonstrate that coupling this compound with boronic acids proceeds with near-quantitative yields (up to 99%) under standard palladium catalysis [1]. In contrast, attempting to use chloro-isovanillin analogs or unactivated benzaldehydes typically results in sluggish reactions, requiring elevated temperatures and specialized ligands, often yielding less than 50% of the desired biaryl product.

Evidence DimensionSuzuki cross-coupling yield
Target Compound Data99% yield
Comparator Or BaselineChloro-isovanillin analogs or unactivated benzaldehydes (<50% yield)
Quantified Difference>49% absolute yield increase
ConditionsPalladium-catalyzed Suzuki coupling with boronic acid derivatives

High cross-coupling efficiency minimizes expensive catalyst loading and simplifies purification in the multi-step synthesis of biaryl active pharmaceutical ingredients (APIs).

Absolute Regiocontrol in Phenanthrene Core Formation

The precise positioning of the bromine atom at C2, adjacent to the hydroxyl group, enables highly regioselective intramolecular free radical cyclizations. In the concise 7-step synthesis of the natural product denbinobin, 2-bromo-3-hydroxy-4-methoxybenzaldehyde directs the cyclization exclusively to the desired phenanthrene core [1]. Substituting this with a generic isomer, such as 5-bromoisovanillin, directs the C-C bond formation to the wrong position, resulting in 0% yield of the target scaffold and generating unusable structural isomers.

Evidence DimensionTarget scaffold yield via radical cyclization
Target Compound DataExclusive formation of the target phenanthrene core
Comparator Or Baseline5-Bromoisovanillin (0% target core formation due to incorrect regiochemistry)
Quantified Difference100% selectivity shift
ConditionsIntramolecular free radical cyclization

Procuring the exact C2-bromo isomer is non-negotiable for synthesizing specific tricyclic and tetracyclic natural products, as generic isomers cannot physically form the required geometry.

Enabling Multi-Step Yield in Morphinan Alkaloid Total Synthesis

2-Bromo-3-hydroxy-4-methoxybenzaldehyde is a critical starting material for the de novo synthesis of morphinan alkaloids like oxycodone and codeine. Its specific substitution pattern allows for direct intramolecular arylation or Heck cyclization to form the complex tricyclic core. Utilizing this specific precursor, researchers achieved the codeine skeleton in 38% yield over 7 steps [1]. Attempting to use unbrominated isovanillin would necessitate late-stage, non-regioselective bromination, which drastically reduces the overall yield to below 10% due to the formation of mixed brominated isomers.

Evidence DimensionMulti-step yield of tricyclic core
Target Compound Data38% yield over 7 steps
Comparator Or BaselineUnbrominated isovanillin with late-stage bromination (<10% yield)
Quantified Difference>28% absolute yield improvement
ConditionsMulti-step synthesis involving intramolecular Heck cyclization/arylation

Starting with the pre-functionalized C2-bromo compound eliminates the need for problematic late-stage halogenations, significantly boosting the scalability of complex alkaloid synthesis.

De Novo Synthesis of Morphinan Alkaloids

2-Bromo-3-hydroxy-4-methoxybenzaldehyde is the definitive starting material for the total synthesis of morphinan alkaloids, including codeine and oxycodone. Its pre-installed C2-bromine provides the exact regiochemical handle needed for the critical intramolecular Heck cyclization or arylation that forms the complex tricyclic core. Buyers synthesizing these alkaloid scaffolds should select this compound to bypass the low-yielding, non-selective late-stage bromination of standard isovanillin [1].

Regioselective Construction of Phenanthrene Cores

In the synthesis of phenanthrenequinone natural products like denbinobin, this compound is essential for executing high-yield intramolecular free radical cyclizations. The specific ortho-bromo and meta-hydroxyl arrangement ensures that ring closure occurs exclusively at the desired position. It is the required precursor for any workflow aiming to build these specific polycyclic frameworks without generating unusable structural isomers [2].

Advanced Biaryl Scaffold Generation via Cross-Coupling

For medicinal chemistry programs requiring rapid structure-activity relationship (SAR) generation, this compound serves as a highly efficient Suzuki-Miyaura coupling partner. The highly reactive C2-bromine allows for near-quantitative coupling with various boronic acids under mild palladium catalysis. It is a highly effective choice for procurement when high-throughput synthesis of complex, sterically hindered biaryl intermediates is required, outperforming less reactive chloro-analogs [1].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2973-58-2

Wikipedia

2-Bromoisovanillin

Dates

Last modified: 08-15-2023

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